molecular formula C12H10CrO5 B1590168 (Ethyl benzoate)tricarbonylchromium(0) CAS No. 32874-26-3

(Ethyl benzoate)tricarbonylchromium(0)

Cat. No. B1590168
CAS RN: 32874-26-3
M. Wt: 286.2 g/mol
InChI Key: SWSAJUVURPSGIG-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>12</sub>H<sub>10</sub>CrO<sub>5</sub>

  • Molecular Weight : 286.20 g/mol

  • Structure : It consists of an ethyl benzoate ligand coordinated to a chromium center with three carbonyl groups.

  • Anesthetic Properties : Due to its structural similarity to anesthetic agents, it exhibits anesthetic or numbing action.





  • Synthesis Analysis



    • Synthesis methods and conditions are not provided in the available information.





  • Molecular Structure Analysis



    • Linear Formula: C<sub>6</sub>H<sub>5</sub>CO<sub>2</sub>C<sub>2</sub>H<sub>5</sub>Cr(CO)<sub>3</sub>

    • SMILES: CCOC(=O)C1=CC=CC=C1. [C-]#[O+]. [C-]#[O+]. [C-]#[O+]. [Cr]





  • Chemical Reactions Analysis



    • No specific reactions are mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Melting Point : 54-59 °C (lit.)

    • Assay : 96%

    • Reaction Suitability : Core: chromium, reagent type: catalyst




  • Scientific Research Applications

    Synthesis and Characterization

    (Ethyl benzoate)tricarbonylchromium(0) complexes, alongside other substituted benzoic acid ester complexes, have been synthesized and characterized, providing preparative and spectral data (Mahaffy & Hamilton, 1987). These complexes are crucial for understanding the electronic and structural properties that influence their reactivity and stability.

    Catalytic Applications

    Planar chiral (η6-arene) tricarbonyl chromium(0) complexes, including those derived from ethyl benzoate, have shown potential as ligands in asymmetric catalysis. Their application in enantioselective catalytic processes has been explored, though investigations remain comparatively limited (Bolm & Muñiz, 1999). The development of stereoselective synthesis methods using these complexes is an area of interest for enhancing the efficiency of asymmetric synthesis.

    Planar Chiral Ligands Synthesis

    A key application of (Ethyl benzoate)tricarbonylchromium(0) involves the synthesis of planar chiral ligands. The introduction of substituents onto tricarbonylchromium(0) complexes facilitates clean and selective functionalization, which is critical for the synthesis of enantiomerically pure planar chiral complexes. This reactivity forms the basis of methodologies for producing ligands used in asymmetric synthesis (Gibson & Ibrahim, 2001).

    Chiral Base-Mediated Functionalisation

    (Ethyl benzoate)tricarbonylchromium(0) complexes have also been used in studies focused on chiral base-mediated functionalization. Such approaches have been employed to examine the effectiveness of various non-racemic chiral lithium amide bases in achieving high-yielding and readily-analyzed conversions, contributing to the synthesis of products with potential enantioselectivity (Gibson et al., 1999).

    Safety And Hazards



    • Toxic if swallowed, inhaled, or in contact with skin.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.




  • Future Directions



    • Further research may explore its applications in catalysis and anesthetic properties.




    Please note that this analysis is based on available information, and additional research may be needed for a more comprehensive understanding. 🧪🔬


    properties

    IUPAC Name

    carbon monoxide;chromium;ethyl benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SWSAJUVURPSGIG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10CrO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70529596
    Record name carbon monoxide;chromium;ethyl benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70529596
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Carbon monoxide;chromium;ethyl benzoate

    CAS RN

    32874-26-3
    Record name carbon monoxide;chromium;ethyl benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70529596
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (Ethyl benzoate)tricarbonylchromium
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (Ethyl benzoate)tricarbonylchromium(0)
    Reactant of Route 2
    (Ethyl benzoate)tricarbonylchromium(0)
    Reactant of Route 3
    (Ethyl benzoate)tricarbonylchromium(0)
    Reactant of Route 4
    (Ethyl benzoate)tricarbonylchromium(0)
    Reactant of Route 5
    (Ethyl benzoate)tricarbonylchromium(0)
    Reactant of Route 6
    (Ethyl benzoate)tricarbonylchromium(0)

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